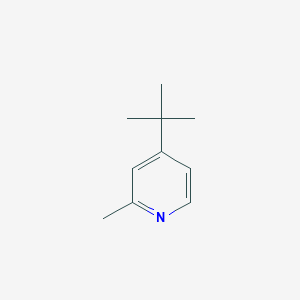
4-(Tert-butyl)-2-methylpyridine
Número de catálogo B8775410
Peso molecular: 149.23 g/mol
Clave InChI: IZDMRLFXYJMCNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07666879B2
Procedure details


Cool a solution of methyl lithium in ether (200 mL, 1.6 M, 320.00 mmol) in an ice bath and add 4-tert-butyl-pyridine (20.28 g, 150.00 mmol) drop wise. Once the substrate is added, warm the reaction to ambient temperature for 3 hours. Concentrate the reaction to near dryness to remove the ether and then add anhydrous toluene (200 mL) and heat to reflux for 20-21 hours. Cool in an ice bath while slowly and cautiously adding ice to quench the reaction. Add water (200 mL) and then extract the aqueous with ethyl acetate (3×250 mL) and separate the layers. Pool, desiccate, filter and concentrate the organic extracts to an oil. Chromatograph the oil on silica using a gradient of 0→50% ethyl acetate hexanes over 25 minutes to yield the title compound (16.60 g, 111.23 mmol). MS(ESI), m/z 150 (M+1).





Name
Identifiers


|
REACTION_CXSMILES
|
C[Li].[CH3:3]COCC.[C:8]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9]>C(Cl)Cl>[CH3:3][C:14]1[CH:13]=[C:12]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:17]=[CH:16][N:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
20.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Once the substrate is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to ambient temperature for 3 hours
|
|
Duration
|
3 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
add anhydrous toluene (200 mL) and heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20-21 hours
|
|
Duration
|
20.5 (± 0.5) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool in an ice bath while slowly and cautiously adding ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Add water (200 mL) and then extract the aqueous with ethyl acetate (3×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate the layers
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Pool, desiccate, filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate the organic extracts to an oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=CC(=C1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 111.23 mmol | |
| AMOUNT: MASS | 16.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
